molecular formula C17H18ClN3O3S B2946892 7-methoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzofuran-2-carboxamide hydrochloride CAS No. 1329928-78-0

7-methoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzofuran-2-carboxamide hydrochloride

货号: B2946892
CAS 编号: 1329928-78-0
分子量: 379.86
InChI 键: ZHIXTRDZQIZIQE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a hydrochloride salt featuring a 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine core substituted with a methyl group at position 5. The benzofuran-2-carboxamide moiety is attached via an amide linkage, with a methoxy group at position 7 of the benzofuran ring. The hydrochloride salt enhances solubility, making it suitable for pharmacological studies.

属性

IUPAC Name

7-methoxy-N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-1-benzofuran-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S.ClH/c1-20-7-6-11-14(9-20)24-17(18-11)19-16(21)13-8-10-4-3-5-12(22-2)15(10)23-13;/h3-5,8H,6-7,9H2,1-2H3,(H,18,19,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHIXTRDZQIZIQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC(=N2)NC(=O)C3=CC4=C(O3)C(=CC=C4)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

7-Methoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzofuran-2-carboxamide hydrochloride (CAS Number: 1329928-78-0) is a compound of significant interest due to its potential biological activity. This article explores its synthesis, pharmacological properties, and biological effects based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure with the following characteristics:

PropertyValue
Molecular Formula C₁₇H₁₈ClN₃O₃S
Molecular Weight 379.9 g/mol
CAS Number 1329928-78-0

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the benzofuran core and the introduction of the thiazolo[5,4-c]pyridine moiety. Specific synthetic routes may vary but often utilize methodologies like C–H arylation and transamidation .

Antimicrobial Properties

Research indicates that compounds related to benzofuran and thiazolo[5,4-c]pyridine structures exhibit antimicrobial activity. For instance, derivatives have been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting growth at specific concentrations .

Neuroprotective Effects

Studies suggest that similar compounds may possess neuroprotective properties. For example, thiazolo[5,4-c]pyridine derivatives have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis . The mechanism may involve modulation of signaling pathways related to cell survival.

Anti-inflammatory Activity

The compound's potential anti-inflammatory effects are also noteworthy. Research has shown that related thiazolo compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models . This suggests a potential therapeutic application in treating inflammatory diseases.

Case Studies

  • Antimicrobial Efficacy : In a study evaluating various benzofuran derivatives, 7-methoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzofuran-2-carboxamide hydrochloride was found to exhibit significant antibacterial activity against drug-resistant strains of bacteria .
  • Neuroprotection : A case study involving neurodegenerative disease models demonstrated that this compound could reduce neuronal cell death induced by neurotoxins. The protective effects were attributed to its antioxidant properties .

化学反应分析

Amide Bond Formation

The carboxamide linkage in the compound is typically synthesized via coupling reactions between the benzofuran carboxylic acid derivative and the thiazolo[5,4-c]pyridine amine.

Key Reagents and Conditions:

Reaction StepReagents/ConditionsProductYieldReference
Activation of carboxylic acidBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), DIPEA (N,N-diisopropylethylamine) in DMFActivated ester intermediate85–92%
Amide couplingActivated ester + 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine in THF, 0–25°CTarget carboxamide78–86%

Mechanistic Insight :

  • BOP facilitates carbodiimide-free activation, minimizing side reactions.

  • DIPEA acts as a base to deprotonate the amine, enhancing nucleophilicity .

Synthetic Pathway Highlights:

  • Cyclization : 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine is formed by reacting 2-bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine with n-butyllithium, followed by carboxylation with CO₂ .

  • Salt Formation : Hydrochloride salt is generated by treating the free base with HCl in ethanol/water, achieving >95% purity .

Critical Parameters :

  • Temperature control (−78°C to 0°C) during lithiation prevents decomposition.

  • Solvent choice (tetrahydrofuran) optimizes reaction kinetics .

Methoxy Group Reactivity

The 7-methoxy group on the benzofuran ring can undergo demethylation under acidic or oxidative conditions:

Reaction TypeReagents/ConditionsProductNotesReference
DemethylationHBr (48%) in acetic acid, reflux7-Hydroxybenzofuran derivativeRequires rigorous pH control
OxidationKMnO₄ in acetone/water7-KetobenzofuranLimited yield due to overoxidation risks

Thiazole Ring Modifications

The thiazolo[5,4-c]pyridine ring participates in electrophilic substitution and alkylation:

Reaction TypeReagents/ConditionsProductApplicationReference
AlkylationBromoacetyl bromide, TEA (triethylamine) in THFN-Alkylated thiazolo-pyridineEnhances bioavailability
SulfonationSO₃·Py complex in DCMSulfonated derivativeImproves solubility

Stability Under Physiological Conditions

The compound’s hydrochloride salt demonstrates pH-dependent stability:

ConditionStabilityDegradation Products
pH 1–2 (gastric)Stable for >24 hrsNone detected
pH 7.4 (blood)90% intact after 12 hrsMinor hydrolysis at amide bond
pH 10 (intestinal)Rapid degradation (<1 hr)Benzofuran acid + thiazolo-pyridine amine

Implications :

  • Oral administration requires enteric coating to prevent intestinal degradation .

相似化合物的比较

Structural Analog Analysis

The following compounds share the thiazolo[5,4-c]pyridine core but differ in substituents:

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight Salt Form
7-Methoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzofuran-2-carboxamide Thiazolo[5,4-c]pyridine 5-Methyl, 7-methoxybenzofuran-2-carboxamide C₁₉H₁₈N₃O₃S 392.4 (free base) Hydrochloride
N-(5-(Benzo[d]thiazole-6-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide Thiazolo[5,4-c]pyridine Benzothiazole-6-carbonyl, furan-2-carboxamide C₁₉H₁₄N₄O₃S₂ 410.5 None reported
5-Nitroso-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic Acid Thiazolo[5,4-c]pyridine Nitroso, carboxylic acid C₇H₇N₃O₃S 229.2 Hydrochloride

Key Differences and Implications

Substituent Effects on Pharmacokinetics: The 7-methoxybenzofuran group in the target compound likely increases lipophilicity compared to the benzothiazole-6-carbonyl group in , which may enhance membrane permeability but reduce aqueous solubility.

Binding Affinity and Selectivity :

  • Benzofuran moieties (target compound) are associated with aromatic stacking interactions in enzyme binding pockets, whereas benzothiazole () may engage in hydrogen bonding due to its sulfur and nitrogen atoms.
  • The 5-methyl group on the thiazolo pyridine core (target compound) could sterically hinder interactions compared to unsubstituted analogs, affecting target selectivity.

Salt Form and Solubility :

  • The hydrochloride salt in the target compound and improves aqueous solubility, critical for in vivo applications. The compound in , lacking a salt form, may require formulation adjustments for bioavailability.

Research Findings from Analog Studies

  • Metabolic Stability : Thiazolo[5,4-c]pyridine derivatives with electron-donating groups (e.g., methoxy) exhibit prolonged half-lives due to reduced cytochrome P450 metabolism compared to nitroso or carbonyl-containing analogs .
  • In Vitro Activity : Benzofuran-containing analogs demonstrate higher affinity for serotonin receptors (e.g., 5-HT₆) than benzothiazole derivatives, suggesting the target compound may share this trend .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 7-methoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzofuran-2-carboxamide hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via condensation reactions between benzofuran-2-carboxamide derivatives and functionalized thiazolo-pyridine intermediates. For example, analogous syntheses (e.g., thiazolo[4,5-d]pyrimidine derivatives) employ microwave-assisted reactions in DMF with glacial acetic acid, achieving higher yields compared to conventional reflux methods . Reflux conditions (e.g., 2–7 hours) with hydrochloric acid as a catalyst are also viable, though yields may vary depending on substituent reactivity . Key steps include purification via recrystallization and characterization by HPLC to confirm purity.

Q. How should researchers characterize the structural and physicochemical properties of this compound?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • X-ray crystallography to resolve the 3D structure, as demonstrated for related thiazolo-pyridine derivatives (e.g., lattice parameters, space group determination) .
  • IR spectroscopy to identify functional groups (e.g., carbonyl stretches at ~1670–1730 cm⁻¹, methoxy C-O bonds at ~1250 cm⁻¹) .
  • Mass spectrometry (MS) and elemental analysis to confirm molecular weight and composition (e.g., MH+ peaks in MS, %C/H/N matching calculated values) .

Q. What storage conditions are critical for maintaining the stability of this hydrochloride salt?

  • Methodological Answer : Store below -20°C in airtight, light-protected containers to prevent degradation, as recommended for structurally similar hygroscopic compounds (e.g., 6-methoxygramine derivatives) . Use desiccants and monitor moisture levels via Karl Fischer titration during long-term storage.

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address contradictions in yield data across synthetic protocols?

  • Methodological Answer : Contradictions in yields (e.g., 33% vs. 93% in analogous syntheses ) often arise from differences in reaction time, temperature, or substituent electronic effects. Systematic optimization involves:

  • Design of Experiments (DoE) to test variables (e.g., acid catalyst concentration, solvent polarity).
  • In situ monitoring via HPLC or NMR to identify intermediate formation and reaction completion.
  • Microwave-assisted synthesis to enhance reaction efficiency, as shown for thiazolo[4,5-d]pyrimidine derivatives .

Q. What strategies are recommended for resolving spectral data discrepancies during structural elucidation?

  • Methodological Answer : Discrepancies in IR or NMR spectra may stem from polymorphism or solvent interactions. Mitigation strategies include:

  • Crystallographic validation to cross-check bond lengths and angles .
  • Variable-temperature NMR to assess dynamic effects (e.g., rotameric equilibria).
  • DFT calculations to predict spectroscopic profiles and compare with empirical data.

Q. How can researchers design pharmacological assays to evaluate the biological activity of this compound?

  • Methodological Answer : Prioritize target-specific assays based on structural analogs (e.g., thiazolo-pyridine derivatives with reported kinase or receptor affinity ):

  • In vitro enzyme inhibition assays (e.g., fluorescence-based kinase screens).
  • Cell viability assays (e.g., MTT assays) to assess cytotoxicity.
  • Molecular docking studies to predict binding modes using crystallographic data .

Q. What approaches are suitable for studying structure-activity relationships (SAR) in derivatives of this compound?

  • Methodological Answer : SAR studies require systematic modification of substituents:

  • Vary methoxy or methyl groups on the benzofuran and thiazolo-pyridine moieties, as seen in related syntheses .
  • Introduce bioisosteres (e.g., replacing the methoxy group with halogenated or nitro substituents) to assess electronic effects .
  • Correlate physicochemical properties (e.g., logP, solubility) with activity using QSAR models.

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data for hydrochloride salts of similar heterocyclic compounds?

  • Methodological Answer : Solubility discrepancies may arise from differences in counterion interactions or crystal packing. Address this by:

  • Salt screening (e.g., testing alternative salts like mesylate or tartrate).
  • Powder X-ray diffraction (PXRD) to identify polymorphic forms affecting solubility .
  • Solubility parameter calculations (e.g., Hansen parameters) to guide solvent selection.

Experimental Design Considerations

Q. What controls are essential when assessing the compound’s stability under physiological conditions?

  • Methodological Answer : Include:

  • Negative controls (e.g., buffer-only samples) to rule out matrix effects.
  • Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) per ICH guidelines.
  • Mass balance analysis using LC-MS to track degradation products.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。